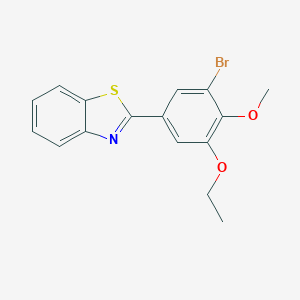
2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole, also known as BMB, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMB is a benzothiazole derivative that contains a bromine atom, an ethoxy group, and a methoxy group attached to a phenyl ring.
Scientific Research Applications
2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole has been the subject of extensive research due to its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. 2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole has also been investigated for its potential use as a fluorescent probe for detecting zinc ions in biological systems.
Mechanism of Action
The exact mechanism of action of 2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole is not fully understood, but it is believed to be related to its ability to interact with cellular proteins and enzymes. 2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole has been shown to inhibit the activity of certain enzymes involved in tumor growth and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. 2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole has also been shown to reduce inflammation in animal models of arthritis. Additionally, 2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole has been shown to have antiviral activity against certain viruses.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole in lab experiments is its relatively low toxicity compared to other compounds with similar activities. However, 2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole is not very soluble in water, which can make it difficult to use in some experiments. Additionally, the synthesis of 2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole can be challenging, which can limit its availability for research.
Future Directions
There are several potential future directions for the use of 2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole in research. One area of interest is its potential use as a fluorescent probe for detecting zinc ions in biological systems. Additionally, 2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole could be further investigated for its antitumor, anti-inflammatory, and antiviral activities. The development of more efficient synthesis methods for 2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole could also facilitate its use in research.
Synthesis Methods
The synthesis of 2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole involves a series of reactions that start with the condensation of 2-aminobenzenethiol with 3-bromo-4-methoxyacetophenone in the presence of a base. The resulting intermediate is then reacted with ethyl iodide to form 2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole. The overall yield of this process is around 50%, and the purity of the final product can be improved by recrystallization.
properties
Product Name |
2-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole |
|---|---|
Molecular Formula |
C16H14BrNO2S |
Molecular Weight |
364.3 g/mol |
IUPAC Name |
2-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C16H14BrNO2S/c1-3-20-13-9-10(8-11(17)15(13)19-2)16-18-12-6-4-5-7-14(12)21-16/h4-9H,3H2,1-2H3 |
InChI Key |
MTTWGITVCSZUQI-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C2=NC3=CC=CC=C3S2)Br)OC |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2=NC3=CC=CC=C3S2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide](/img/structure/B305212.png)
![N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide](/img/structure/B305214.png)
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B305216.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B305217.png)
![N-[4-(diethylsulfamoyl)phenyl]thiophene-2-sulfonamide](/img/structure/B305218.png)
![N-{4-[(4-bromoanilino)sulfonyl]phenyl}-2-thiophenesulfonamide](/img/structure/B305219.png)
![N-(2-methylphenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B305221.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B305223.png)
![N-(4-bromo-2-fluorophenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B305225.png)
![N-(3-chloro-4-methoxyphenyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B305227.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B305230.png)
![N-{2-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-phenethyl-methanesulfonamide](/img/structure/B305234.png)
![2-[methyl(phenylsulfonyl)amino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B305236.png)
![2-[methyl(phenylsulfonyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305237.png)